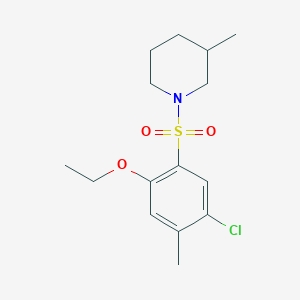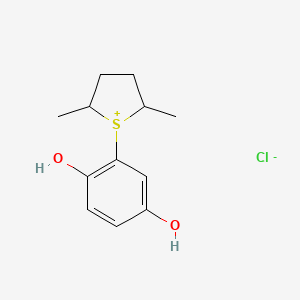![molecular formula C18H28N2O2 B6009841 3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide](/img/structure/B6009841.png)
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management. The structural variations among fentanyl-related substances can impart profound pharmacological differences, especially with respect to potency and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Substitution Reactions: The phenylpropyl group is introduced through substitution reactions.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogues.
Biology: Investigated for its interactions with opioid receptors.
Medicine: Explored for its potential use in pain management and anesthesia.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that produce analgesic effects. The molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management.
2-Fluoroacrylfentanyl: A fentanyl analogue with a fluorine atom in its structure.
3-Fluorofentanyl: A fentanyl analogue with a fluorine atom at the 3-position of the phenyl ring.
Uniqueness
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide is unique due to its specific structural modifications, which can result in different pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, efficacy, and safety profile.
Properties
IUPAC Name |
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-14-11-18(21)19-17-10-6-13-20(15-17)12-5-9-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVWMZMZXYXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6009759.png)
![12-methoxy-2-methyl-4-(4-methylphenyl)-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione](/img/structure/B6009765.png)
![4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
![2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol](/img/structure/B6009780.png)

![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![5-(3-chlorophenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride](/img/structure/B6009821.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B6009855.png)

![2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one](/img/structure/B6009868.png)
![2-(3-METHYLPHENOXY)-1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B6009874.png)
